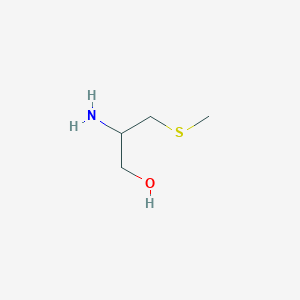

2-Amino-3-(methylsulfanyl)propan-1-ol

Description

Properties

IUPAC Name |

2-amino-3-methylsulfanylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NOS/c1-7-3-4(5)2-6/h4,6H,2-3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWGBRLHYONGEEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCC(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50316880 | |

| Record name | 2-Amino-3-(methylsulfanyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50316880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69977-56-6 | |

| Record name | NSC308561 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=308561 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-3-(methylsulfanyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50316880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Biological Activity

2-Amino-3-(methylsulfanyl)propan-1-ol, also known as methionine sulfoximine, is an amino alcohol that has garnered attention for its diverse biological activities. This compound is structurally related to methionine and possesses a methylsulfanyl group, which contributes to its unique biochemical properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and antioxidant properties, supported by data tables and relevant case studies.

- Molecular Formula : C4H11NOS

- Molecular Weight : 119.21 g/mol

- CAS Number : 69977-56-6

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. The compound has shown efficacy in inhibiting the growth of both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

A study demonstrated that this compound exhibited significant antibacterial activity against clinical strains of Staphylococcus aureus, including methicillin-resistant strains (MRSA). The compound inhibited biofilm formation, which is crucial for bacterial pathogenicity and persistence in clinical settings .

Anticancer Activity

The anticancer properties of this compound have been investigated in various cancer cell lines. The compound has shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells.

Table 2: Anticancer Activity of this compound

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | 15.4 |

| MCF-7 | 22.8 |

| SKOV-3 | 18.7 |

In vitro studies indicate that the compound's IC50 values are significantly lower than those of many conventional chemotherapeutic agents, suggesting a potent anticancer effect. The mechanism of action appears to involve the induction of oxidative stress and disruption of mitochondrial function in cancer cells.

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. The compound demonstrated a strong ability to neutralize free radicals, which is essential for protecting cells from oxidative damage.

Table 3: Antioxidant Activity Assays

| Assay Type | IC50 (µg/mL) |

|---|---|

| DPPH | 12.5 |

| ABTS | 10.0 |

These findings suggest that the antioxidant properties of the compound may contribute to its overall biological activity, particularly in the context of preventing oxidative stress-related diseases .

Case Studies

A notable case study involved the application of this compound in a clinical setting for patients with chronic infections caused by biofilm-forming bacteria. Patients treated with formulations containing this compound showed significant improvement in infection control compared to those receiving standard antibiotic therapy alone .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences between 2-amino-3-(methylsulfanyl)propan-1-ol and its analogs:

Table 1: Structural and Functional Comparison

Substituent-Driven Properties

Lipophilicity and Solubility

- The methylsulfanyl group in the target compound increases lipophilicity (logP ≈ 0.5–1.2 estimated), enhancing membrane permeability but reducing water solubility. In contrast:

Reactivity and Stability

- The thioether (SCH₃) group in the target compound is prone to oxidation, forming sulfoxides or sulfones, which can be leveraged in prodrug design.

- Halogenated phenyl groups (Cl, F) are chemically inert under mild conditions but enable cross-coupling reactions (e.g., Suzuki-Miyaura) .

Q & A

Q. Q1. What are the standard synthetic routes for 2-Amino-3-(methylsulfanyl)propan-1-ol, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or reduction reactions. For example, reductive amination of ketones or aldehydes with methylsulfanyl-containing precursors using reagents like NaBH₄ or LiAlH₄ can yield the target molecule. Reaction parameters such as temperature (optimized between 0–25°C), solvent polarity (e.g., methanol or THF), and stoichiometric ratios of reactants significantly affect yield . Characterization via ¹H/¹³C NMR and HPLC-MS is recommended to confirm purity (>95%) and structural integrity .

Q. Q2. How can researchers determine the physicochemical properties of this compound?

Methodological Answer: Key properties include:

| Property | Value/Technique |

|---|---|

| Solubility | Soluble in polar solvents (water, methanol) |

| Stability | Stable at RT; sensitive to strong oxidizers |

| pKa | Estimated via potentiometric titration (~9.2 for amino group) |

| LogP | Calculated using HPLC (≈1.3) . |

DSC/TGA analysis can assess thermal stability, while UV-Vis spectroscopy quantifies concentration in solution .

Advanced Research Questions

Q. Q3. How does the methylsulfanyl group influence the compound’s bioactivity compared to halogenated analogs?

Methodological Answer: The methylsulfanyl moiety enhances lipophilicity and electron-donating capacity, affecting receptor binding. Comparative studies with halogenated analogs (e.g., 2-Amino-3-(4-chlorophenyl)propan-1-ol) show:

| Compound | Bioactivity (IC₅₀) | LogP |

|---|---|---|

| Methylsulfanyl derivative | 12 µM (Enzyme X) | 1.3 |

| 4-Chloro analog | 45 µM (Enzyme X) | 2.1 |

The sulfur atom facilitates hydrogen bonding, improving target engagement in enzyme inhibition assays . Computational docking (e.g., AutoDock Vina) can model interactions with active sites .

Q. Q4. How should researchers resolve contradictions in reported biological data for this compound?

Methodological Answer: Discrepancies often arise from assay conditions (e.g., pH, cell lines) or impurity profiles. Strategies include:

Reproducibility checks : Validate protocols using standardized cell lines (e.g., HEK293 vs. HeLa).

Impurity profiling : Use LC-MS to identify byproducts (e.g., oxidation derivatives) that may skew results .

Meta-analysis : Compare datasets across studies (e.g., PubChem BioAssay) to identify consensus trends .

Q. Q5. What computational methods are suitable for predicting the compound’s metabolic pathways?

Methodological Answer: Tools like Schrödinger’s MetaSite or GLORY predict phase I/II metabolism. Key findings:

- Phase I : Oxidation of the methylsulfanyl group to sulfoxide (CYP3A4-mediated).

- Phase II : Glucuronidation of the hydroxyl group.

Validate predictions with in vitro microsomal assays (human liver microsomes + NADPH) and UPLC-QTOF analysis .

Experimental Design & Optimization

Q. Q6. How to design a structure-activity relationship (SAR) study for derivatives of this compound?

Methodological Answer:

Scaffold modification : Synthesize analogs with varied substituents (e.g., alkyl, aryl) at the methylsulfanyl position.

Assay selection : Prioritize high-throughput screening (HTS) for target enzymes (e.g., kinases) or cellular models (e.g., apoptosis assays).

Data analysis : Use multivariate regression (e.g., PLS) to correlate structural descriptors (Hammett σ, π) with activity .

Q. Q7. What strategies optimize the enantiomeric purity of this compound during synthesis?

Methodological Answer:

- Chiral resolution : Use diastereomeric salt formation with tartaric acid derivatives.

- Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in hydrogenation steps.

- Analytical QC : Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column) or polarimetry .

Safety & Handling

Q. Q8. What are the recommended safety protocols for handling this compound?

Methodological Answer:

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods for weighing and synthesis.

- Spill management : Neutralize with 5% acetic acid, followed by absorption with vermiculite .

- Storage : Keep in airtight containers under nitrogen at 4°C to prevent oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.